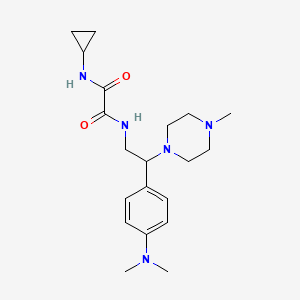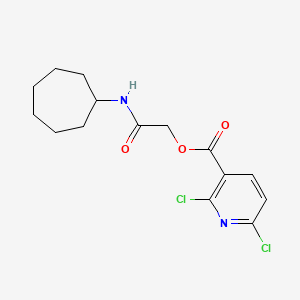
(Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate, also known as CDMDC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDMDC is a potent inhibitor of certain enzymes, which makes it a valuable tool in the study of biochemical pathways and the development of new drugs.
Scientific Research Applications
(Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate has been extensively used in scientific research as an inhibitor of certain enzymes. One of the most notable applications of (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate is in the study of the JAK/STAT signaling pathway, which is involved in the regulation of cell growth and differentiation. (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate has been shown to inhibit the activity of JAK2, a key enzyme in this pathway, and has been used to investigate the role of JAK/STAT signaling in various diseases, including cancer and autoimmune disorders.
Mechanism of Action
(Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate exerts its inhibitory effects by binding to the catalytic domain of enzymes and blocking their activity. In the case of JAK2, (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate binds to the ATP-binding site of the enzyme and prevents the transfer of phosphate groups to downstream targets. This results in the inhibition of JAK/STAT signaling and the downstream effects of this pathway.
Biochemical and Physiological Effects:
(Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate has been shown to have a range of biochemical and physiological effects, depending on the specific enzyme it is inhibiting. Inhibition of JAK2, for example, can lead to the suppression of immune cell activation and the reduction of inflammation. (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting potential applications in cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate is its potency as an enzyme inhibitor. It is effective at relatively low concentrations, which makes it a valuable tool in the study of biochemical pathways. However, the specificity of (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate for certain enzymes can also be a limitation, as it may not be effective against other targets. Additionally, the high cost and low availability of (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate can make it difficult to use in large-scale experiments.
Future Directions
There are several potential future directions for research on (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate. One area of interest is the development of more potent and selective inhibitors of JAK2, which could have applications in the treatment of autoimmune disorders and cancer. Another area of research is the investigation of the effects of (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate on other enzymes and biochemical pathways, which could lead to the discovery of new therapeutic targets. Finally, the development of new synthesis methods for (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate could improve its availability and reduce its cost, making it more accessible to researchers.
Synthesis Methods
The synthesis of (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate involves a multi-step process that begins with the reaction of 2,6-dichloropyridine-3-carboxylic acid with cycloheptylamine to form the corresponding amide. The amide is then treated with methyl chloroformate to produce (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate. The overall yield of the synthesis is approximately 40%, and the purity of the compound can be improved through recrystallization.
properties
IUPAC Name |
[2-(cycloheptylamino)-2-oxoethyl] 2,6-dichloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O3/c16-12-8-7-11(14(17)19-12)15(21)22-9-13(20)18-10-5-3-1-2-4-6-10/h7-8,10H,1-6,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCZAHQZUDEMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)COC(=O)C2=C(N=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-Dichlorophenyl)methylsulfonyl]-1,5-dimethylpyrazolo[3,4-d]pyridazin-4-one](/img/structure/B2435376.png)

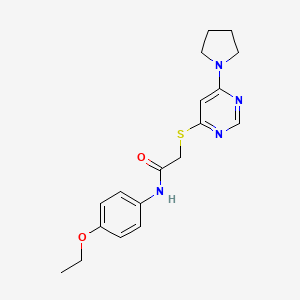
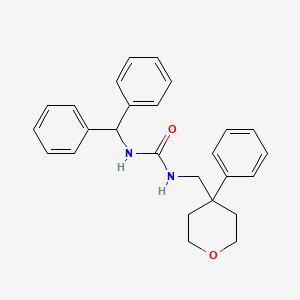
![ethyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2435380.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2435381.png)

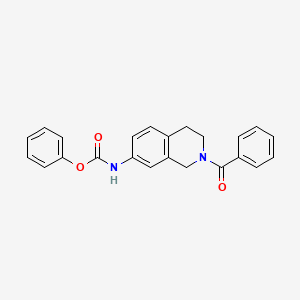
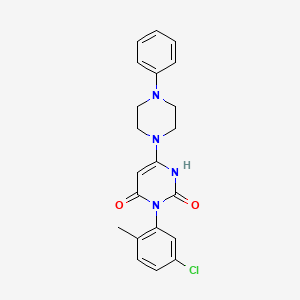

![3-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2435388.png)
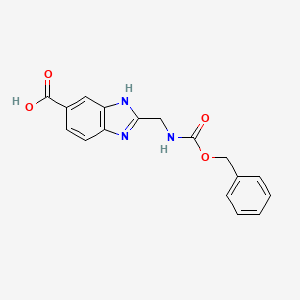
![2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic Acid](/img/structure/B2435390.png)
